molecular formula C8H11N3O4 B13037663 N-Carbomethoxy-L-histidine CAS No. 4950-64-5

N-Carbomethoxy-L-histidine

Cat. No.: B13037663
CAS No.: 4950-64-5
M. Wt: 213.19 g/mol
InChI Key: VUZJKGCTMGVVKX-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Carbomethoxy-L-histidine is a synthetic derivative of the essential amino acid L-histidine, intended for research and laboratory applications only. This compound is not for diagnostic or therapeutic use. L-histidine itself is a fundamental biomolecule with a unique imidazole side chain, which serves critical roles in biological systems. It is a precursor to important molecules like histamine, a key mediator in immune response, and carnosine, a dipeptide with antioxidant and buffering properties . The imidazole ring of histidine allows it to act as a potent pH buffer and a ligand for metal ions, making it crucial in enzyme active sites and for maintaining protein structure . The specific carbomethoxy modification in this compound is designed to alter the molecule's reactivity, solubility, or stability, potentially making it a valuable biochemical tool. Researchers might explore its use in studying enzyme mechanisms, as a building block for peptide synthesis with protected functionalities, or in investigations related to amino acid metabolism and transport. The product is offered with a guaranteed high level of purity to ensure consistency and reliability in experimental results. Researchers are encouraged to consider this compound for advanced studies in biochemistry, enzymology, and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4950-64-5

Molecular Formula

C8H11N3O4

Molecular Weight

213.19 g/mol

IUPAC Name

(2S)-3-(1H-imidazol-5-yl)-2-(methoxycarbonylamino)propanoic acid

InChI

InChI=1S/C8H11N3O4/c1-15-8(14)11-6(7(12)13)2-5-3-9-4-10-5/h3-4,6H,2H2,1H3,(H,9,10)(H,11,14)(H,12,13)/t6-/m0/s1

InChI Key

VUZJKGCTMGVVKX-LURJTMIESA-N

Isomeric SMILES

COC(=O)N[C@@H](CC1=CN=CN1)C(=O)O

Canonical SMILES

COC(=O)NC(CC1=CN=CN1)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N Carbomethoxy L Histidine

Strategies for N-Carbomethoxy Protection of L-Histidine

The introduction of a carbomethoxy group onto the L-histidine molecule is a key protective strategy in peptide synthesis and for the creation of sophisticated chemical entities. This process requires careful consideration of reagents and reaction conditions to achieve desired outcomes.

Direct carbomethoxylation of L-histidine involves the reaction of the amino acid with a suitable carbomethoxylating agent. While specific protocols for N-Carbomethoxy-L-histidine are not extensively detailed in the provided search results, the principles can be inferred from the protection of amino acids in general. Typically, this involves the use of methyl chloroformate or a similar reagent in the presence of a base to neutralize the resulting acid. The reaction is usually carried out in a mixed aqueous-organic solvent system at controlled temperatures to prevent side reactions and racemization.

A common challenge in the direct protection of histidine is the presence of multiple reactive nitrogen atoms: the α-amino group and the two imidazole (B134444) ring nitrogens. This necessitates a careful selection of reaction conditions to favor protection at the desired position, most commonly the α-amino group.

Table 1: General Conditions for α-Amino Group Protection

ParameterTypical Conditions
Carbomethoxylating Agent Methyl Chloroformate
Solvent System Dioxane-water, THF-water
Base Sodium Bicarbonate, Sodium Carbonate
Temperature 0°C to Room Temperature

This table represents generalized conditions for amino acid protection and may require optimization for L-histidine.

The imidazole side chain of histidine contains two nitrogen atoms, designated as Nτ (tele, N-3) and Nπ (pros, N-1), which can also be protected. The selective protection of one over the other is a significant challenge in histidine chemistry. The analogous reactivity of these two nitrogen atoms can lead to the formation of a mixture of Nτ and Nπ isomers.

The choice of protecting group and reaction conditions can influence this regioselectivity. For instance, in the context of N-alkylation, density functional theory (DFT) calculations have been employed to understand and predict the regioselectivity. These calculations have shown that the solvent can play a critical role in directing the reaction to either the N1 or N3 position. Specifically, solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to significantly lower the activation barrier for alkylation at the N1 site compared to the N3 site. This highlights the importance of solvent choice in controlling the site of modification on the imidazole ring.

A study on the reaction of a histidine model, 4(5)-methylimidazole, with 4-fluoronitrobenzene resulted in a 4:1 mixture of regioisomers, corresponding to τ-substitution and π-substitution, respectively. This further illustrates the inherent challenges in achieving complete regioselectivity.

Table 2: Factors Influencing Imidazole Regioselectivity

FactorInfluence on Nτ vs. Nπ Protection
Steric Hindrance Bulky protecting groups may favor the less sterically hindered nitrogen.
Solvent Can modulate the electronic and steric environments, favoring one site over the other.
Electronic Effects The electronic nature of the protecting group and the imidazole ring influences the site of attack.
Existing Substituents Protection of the α-amino group can influence the reactivity of the imidazole nitrogens.

Modern synthetic chemistry emphasizes the development of environmentally benign methods. In the context of carbomethoxy protection, this translates to the use of safer reagents and solvent systems. One of the key green chemistry principles is the avoidance of hazardous reagents like phosgene, which has traditionally been used in the production of carbonates.

Alternative, greener routes for the synthesis of carbonates, which are related to carbomethoxylation, include the oxidative carbonylation of methanol (B129727) and the carbonylation of methyl nitrite. The use of dimethyl carbonate (DMC) as a methylating agent is also considered a greener alternative, as it is less toxic than other methylating agents. Furthermore, the direct use of carbon dioxide (CO2) as a C1 source for chemical synthesis is a major goal of green chemistry. While direct carbomethoxylation of amino acids using CO2 is still a developing area, research into the catalytic conversion of CO2 into valuable chemicals is highly active. The use of water as a solvent, where possible, also aligns with the principles of green chemistry.

Advanced Synthetic Routes for this compound Derivatives

This compound serves as a crucial intermediate in the synthesis of more complex molecules, including peptides and other biologically active compounds. Advanced synthetic methodologies are employed to incorporate this building block efficiently and stereoselectively.

The synthesis of complex molecules containing a histidine moiety often requires a multi-step approach where the protecting groups on the histidine are strategically manipulated. For example, in the synthesis of N-tau-(functionalized aminoalkyl)histidine, a route starting from a protected histidine methyl ester was developed, leading to the desired product in two steps.

These multi-step sequences often involve the use of various protecting groups for the different functional moieties of histidine (α-amino, α-carboxyl, and imidazole nitrogens) that are orthogonal, meaning they can be removed under different conditions without affecting the others. This allows for the selective modification of different parts of the molecule. The synthesis of well-defined histidine adducts can be challenging due to the reactivity of the imidazole nitrogens, but strategic protection can overcome these hurdles.

Modern synthetic techniques like flow chemistry and microwave-assisted synthesis offer significant advantages in terms of reaction speed, efficiency, and scalability.

Microwave-Assisted Synthesis: Microwave irradiation has become a routine tool in modern organic synthesis. It can dramatically reduce reaction times by efficiently heating the reaction mixture. In the context of peptide synthesis involving histidine, microwave-assisted protocols have been developed that can be performed with low levels of racemization. For instance, an aqueous microwave-assisted synthesis of histidine-containing peptides has been reported, highlighting an environmentally friendly approach. While not specifically detailing this compound, these methods are applicable to its derivatives.

Flow Chemistry: Continuous flow processing allows for the efficient and safe production of chemical compounds. Multi-step syntheses can be performed in a continuous sequence, avoiding the need for isolation and purification of intermediates. This approach offers precise control over reaction parameters such as temperature, pressure, and reaction time. Flow chemistry has been applied to the synthesis of complex molecules, including natural products. The development of a flow microwave device further combines the benefits of both technologies, allowing for scaled-up reactions with high purity products. The application of these techniques to the synthesis of this compound intermediates can lead to more efficient and automated production processes.

Table 3: Comparison of Advanced Synthetic Techniques

TechniqueAdvantagesRelevance to this compound
Microwave-Assisted Synthesis Rapid reaction rates, improved yields, low racemization.Efficient synthesis of peptides and other derivatives incorporating the protected histidine.
Flow Chemistry Scalability, safety, automation, integration of multiple steps.Continuous production of intermediates and final products, enabling efficient scale-up.

Deprotection Strategies for N-Carbomethoxy Groups in Histidine Derivatives

The removal of the N-carbomethoxy protecting group from histidine residues is a critical step in peptide synthesis, requiring methods that are both efficient and selective to avoid damage to the peptide chain. Strategies for deprotection can be broadly categorized into chemical and enzymatic/catalytic approaches.

Chemical Deprotection Methods and Reaction Optimization

Chemical deprotection of carbamate-based protecting groups, such as the N-carbomethoxy group, is a well-established practice in peptide chemistry. The selection of the deprotection reagent and reaction conditions is crucial to ensure complete removal of the protecting group while minimizing side reactions. The principles governing the deprotection of the closely related tert-butyloxycarbonyl (Boc) group are often applicable to the N-carbomethoxy group, typically involving acidolysis.

Commonly used reagents for the deprotection of such carbamate (B1207046) groups include strong acids like trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent, such as dioxane. reddit.comreddit.com The optimization of these reactions involves careful consideration of several factors:

Acid Concentration: The concentration of the acid is a key parameter. While a high concentration ensures rapid deprotection, it can also promote acid-catalyzed side reactions. For sensitive peptides, using more dilute acid solutions may be necessary, although this can prolong the reaction time. reddit.com

Reaction Time and Temperature: Monitoring the reaction by techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time. reddit.com Reactions are often initiated at lower temperatures (e.g., 0°C) and then allowed to warm to room temperature to control the reaction rate and reduce the risk of side product formation. reddit.com

Scavengers: During acid-mediated deprotection, reactive carbocations can be generated, which may lead to the alkylation of sensitive amino acid residues like tryptophan or methionine. The addition of "scavengers," such as triethylsilane or thioanisole, can trap these reactive species and prevent unwanted modifications.

The resistance of the Nα-Boc group on a His(π-Bom) residue to deprotection under standard TFA treatment highlights the importance of optimizing these conditions. nih.gov In such cases, prolonged deprotection steps or increased TFA concentrations may be required to achieve complete removal. nih.gov

ParameterInfluence on DeprotectionOptimization StrategyPotential Issues
Acid Reagent Cleaves the carbamate bond via acidolysis.Select reagent based on substrate sensitivity (e.g., TFA, HCl in dioxane). reddit.comStrong acids can cause peptide degradation or side reactions.
Concentration Higher concentration increases reaction rate.Use the lowest effective concentration to minimize side reactions. reddit.comIncomplete deprotection at low concentrations; side reactions at high concentrations. nih.gov
Temperature Affects the rate of deprotection and side reactions.Start at low temperature (0°C) and gradually warm to room temperature. reddit.comSlow reaction at low temperatures; increased side reactions at high temperatures.
Scavengers Trap reactive cationic species generated during deprotection.Add scavengers (e.g., triethylsilane) for peptides with sensitive residues.May complicate purification if not chosen carefully.

Enzymatic and Catalytic Deprotection Approaches for Selective Removal

Enzymatic and catalytic methods offer milder and often more selective alternatives to chemical deprotection, which is particularly advantageous for complex peptides or those with acid-labile functionalities.

Enzymatic Deprotection: The use of enzymes for the removal of protecting groups is a growing area in green chemistry. Specific enzymes can catalyze the hydrolysis of carbamate linkages under mild conditions (neutral pH and ambient temperature), offering high chemo- and stereoselectivity. For instance, enzymes have been developed that are specific in hydrolyzing the N-carbobenzyloxy (CBZ) group, a related carbamate protecting group, from L-amino acids. google.comresearchgate.net This enzymatic approach can resolve enantiomers by selectively deprotecting one while leaving the other intact. google.com While specific enzymes for the N-carbomethoxy group are less commonly cited, the principle of enzymatic deprotection is applicable and represents a potential avenue for highly selective removal. The enzymatic degradation of histidine itself is a known biological process, indicating the existence of enzymes that interact specifically with this amino acid. nih.gov

Catalytic Deprotection: Catalytic hydrogenation is a widely used method for the removal of certain protecting groups, most notably the benzyloxycarbonyl (Cbz or Z) group. This method involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source (e.g., H₂ gas) to cleave the protecting group. rsc.org This process is highly efficient and the byproducts (toluene and carbon dioxide) are easily removed.

Another catalytic approach involves the use of histidine and its derivatives themselves to modulate catalytic activity in certain systems. For example, the imidazole group of histidine is known to be a key component in the catalytic mechanism of many enzymes, acting as a proton shuttle. wikipedia.orgmdpi.com While not a deprotection method in itself, this highlights the unique catalytic nature of the histidine side chain, which can influence reactions within a peptide.

ApproachMethodConditionsAdvantagesLimitations
Enzymatic Use of specific hydrolases (e.g., CBZ-deprotecting enzymes). google.comNeutral pH, aqueous buffer, ambient temperature.High selectivity, mild conditions, environmentally friendly.Enzyme availability and specificity for the N-carbomethoxy group may be limited.
Catalytic Catalytic hydrogenolysis (for analogous Cbz groups). rsc.orgMetal catalyst (e.g., Pd/C), hydrogen source.Clean reaction with volatile byproducts, high efficiency.Not directly applicable to the N-carbomethoxy group; catalyst can be poisoned by sulfur-containing residues.

Investigation of Side Reactions and Impurity Formation during Synthesis of this compound Analogs

The synthesis of peptides containing protected histidine is often complicated by the formation of specific impurities. Understanding the mechanisms of these side reactions is essential for developing strategies to suppress them and ensure the purity of the final product.

Analysis of Diketopiperazine Formation in Peptide Synthesis with Protected Histidine

Diketopiperazine (DKP) formation is a significant side reaction in peptide synthesis, particularly during the synthesis of dipeptides. rsc.orgrsc.org This intramolecular cyclization occurs when the N-terminal amine of a dipeptide ester attacks the carbonyl group of the C-terminal amino acid, leading to the formation of a stable six-membered ring and cleavage from the resin or loss of the C-terminal protecting group. researchgate.net

Several factors have been identified as promoting DKP formation:

Peptide Sequence: The reaction is particularly prevalent in dipeptides where the second amino acid is proline, due to its propensity to adopt a cis-amide bond. rsc.orgdigitellinc.com Sequences with glycine (B1666218) at the N-terminus are also susceptible.

Reaction Conditions: The presence of a carboxylic acid can catalyze the cyclization. rsc.orgrsc.org DKP formation can occur during the Fmoc-deprotection step in solid-phase peptide synthesis (SPPS) or during subsequent hold times. digitellinc.comacs.org

Steric Hindrance: The steric bulk of the N-protecting group on the incoming amino acid can influence the rate of DKP formation. Less sterically hindered acylating agents can more effectively trap the reactive free amine of the dipeptide before it has a chance to cyclize. rsc.org

Strategies to minimize DKP formation include using a simultaneous deprotection-coupling procedure, where the newly deprotected amine is immediately acylated by the next activated amino acid in the sequence. rsc.orgrsc.org The choice of resin can also play a role; for example, the steric hindrance provided by a 2-chlorotrityl resin may help prevent DKP formation more effectively than a Wang resin. researchgate.net

FactorEffect on DKP FormationSuppression Strategy
Peptide Sequence High risk with C-terminal Proline or N-terminal Glycine. rsc.orgdigitellinc.comCareful sequence design; use of specialized coupling protocols.
Deprotection/Coupling Cycle The free N-terminal amine of the dipeptide can cyclize. acs.orgMinimize time between deprotection and coupling; use in-situ acylation. rsc.orgrsc.org
Catalysis Carboxylic acids can catalyze the reaction. rsc.orgAvoid acidic conditions during critical steps.
Resin Type (SPPS) Less sterically hindered resins (e.g., Wang) may allow for easier cyclization. researchgate.netUse sterically hindered resins like 2-chlorotrityl chloride resin. researchgate.net

Understanding Pyroglutamate (B8496135) Formation and Development of Suppression Strategies

Pyroglutamate (pGlu) formation is another common side reaction that occurs when a peptide has an N-terminal glutamine (Gln) or, to a lesser extent, glutamic acid (Glu) residue. thieme-connect.degoogle.com The side-chain amide of glutamine can undergo an intramolecular nucleophilic attack on the N-terminal α-amino group, leading to the formation of a five-membered lactam ring and the elimination of ammonia. researchgate.net This modification is problematic as it blocks the N-terminus, preventing further elongation of the peptide chain and interfering with characterization methods like Edman degradation. google.com

The formation of pyroglutamate can occur spontaneously or be enzyme-assisted, and it is influenced by several factors:

pH: The cyclization of glutamine is often observed under neutral or slightly basic conditions, while the cyclization of glutamic acid can be catalyzed by acid. thieme-connect.deresearchgate.net

Temperature: Higher temperatures can accelerate the rate of pGlu formation.

Presence of Catalysts: The reaction can be catalyzed during coupling steps in peptide synthesis. nih.gov

Suppression strategies focus on minimizing the exposure of the N-terminal Gln or Glu residue to conditions that favor cyclization. This can be achieved by:

Protecting Group Strategy: Using a protecting group on the side-chain amide of glutamine, such as a trityl (Trt) group, can prevent the intramolecular attack.

Coupling Reagents: Choosing coupling reagents and conditions that minimize the time the N-terminal amine is free and unreacted.

pH Control: Maintaining acidic pH during purification and storage can help reduce the rate of cyclization from N-terminal glutamine. google.com

Role in Advanced Peptide Chemistry and Biomolecular Synthesis

N-Carbomethoxy-L-histidine as a Critical Building Block in Solid-Phase Peptide Synthesis (SPPS)

In the context of Solid-Phase Peptide Synthesis (SPPS), where the growing peptide chain is anchored to an insoluble resin, the use of protected amino acids is fundamental. This compound is employed as a key building block to introduce histidine residues into a sequence. The protection of the imidazole (B134444) ring is particularly important in SPPS due to the repetitive nature of the coupling and deprotection cycles, which can exacerbate the risk of side reactions and racemization associated with unprotected histidine.

The activation of the carboxyl group of an incoming amino acid is a critical step for the formation of a peptide bond. For this compound, the choice of coupling reagent and activation strategy directly impacts coupling efficiency and the preservation of stereochemical purity. Various classes of reagents are utilized, each with distinct mechanisms and performance characteristics.

Carbodiimides : Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are widely used activators. peptide.com However, when used alone to activate histidine derivatives, they can lead to significant racemization. nih.govrsc.org To minimize this, carbodiimides are almost always used in conjunction with additives. peptide.com DIC is preferred in SPPS over DCC because its urea (B33335) byproduct is more soluble and can be easily washed away. peptide.com

Phosphonium (B103445) and Aminium/Uronium Salts : Reagents such as BOP, PyBOP, HBTU, and HATU are highly efficient and have become popular choices. merckmillipore.combachem.com HATU, an aminium salt derived from HOAt, is noted for reacting faster and causing less epimerization during coupling compared to HOBt-based reagents. peptide.combachem.com These reagents require the presence of a non-nucleophilic base, like N,N-Diisopropylethylamine (DIPEA), to facilitate the reaction. bachem.com

Additives : Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its more reactive analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are crucial for suppressing racemization. peptide.comuniurb.it They react with the activated amino acid to form an active ester intermediate, which then couples with the free amine of the peptide chain with a reduced risk of racemization. peptide.com

The selection of an appropriate coupling strategy is paramount for achieving high yields and purity in peptides containing histidine.

Interactive Data Table: Comparison of Common Coupling Reagents for Histidine Derivatives

Reagent Class Example(s) Key Characteristics Racemization Risk (without additives)
Carbodiimides DIC, DCC Common and cost-effective activators. High
Phosphonium Salts BOP, PyBOP High coupling rates, require a tertiary base. Moderate to Low
Aminium/Uronium Salts HBTU, TBTU, HATU Very efficient, fast reactions, less epimerization (especially HATU). peptide.com Low
Additives HOBt, HOAt Used with other reagents to suppress racemization. N/A (Used as suppressors)

The imidazole side chain of histidine presents two main challenges during peptide synthesis: its nucleophilicity can lead to side reactions, and its basicity can catalyze racemization of the activated carboxyl group. peptide.combiosynth.com The N-Carbomethoxy group on the imidazole ring of L-histidine is a protecting group designed to neutralize these effects.

By placing an electron-withdrawing carbomethoxy group on one of the imidazole nitrogens (typically the π-nitrogen), the lone pair of electrons is delocalized, reducing both the basicity and nucleophilicity of the ring. This protection is essential for preventing the imidazole nitrogen from interfering with the activated carboxyl group during the coupling step. Several protecting groups are available for the histidine side chain, each with different labilities and applications. The N-Carbomethoxy group is one of several urethane-type protections, similar in principle to the more common Boc group used for this purpose.

Interactive Data Table: Common Side-Chain Protecting Groups for Histidine

Protecting Group Abbreviation Key Features
Trityl Trt Acid-labile, bulky. Commonly used in Fmoc/tBu strategy. peptide.combiosynth.com
tert-Butyloxycarbonyl Boc Acid-labile, removed during final TFA cleavage. biosynth.comthermofisher.com
Benzyloxymethyl Bom Used in Boc/Bzl strategy to protect the π-nitrogen and prevent racemization. nih.gov
4-methoxybenzyloxymethyl MBom Prevents racemization and is suitable for both conventional and microwave-assisted SPPS. peptide.com
N-Carbomethoxy - An electron-withdrawing group that reduces imidazole reactivity.

Orthogonal protection schemes are central to modern peptide synthesis, allowing for the selective removal of one type of protecting group while others remain intact. biosynth.com The compatibility of the N-Carbomethoxy side-chain protection with these schemes is critical for its utility.

Fmoc/tBu Strategy : This is the most common strategy in SPPS. iris-biotech.de It relies on the base-labile Fmoc group for temporary Nα-amino protection and acid-labile groups (like tert-butyl, tBu) for permanent side-chain protection. iris-biotech.dechempep.com For this compound to be compatible, its side-chain protecting group must be stable to the repetitive treatments with a base (typically piperidine) used to remove the Fmoc group. chempep.com It must also be efficiently removed during the final cleavage step, which typically involves strong acid treatment with Trifluoroacetic acid (TFA). thermofisher.com

Boc/Bzl Strategy : This strategy uses the acid-labile Boc group for Nα-protection and typically benzyl (B1604629) (Bzl)-based groups for side-chain protection. researchgate.net The Boc group is removed with moderate acid (TFA), while the side-chain groups and resin linkage are cleaved with a strong acid like liquid hydrogen fluoride (B91410) (HF). researchgate.net The N-Carbomethoxy group would need to be stable to the mild acid used for Boc deprotection but labile under the final strong acid cleavage conditions to be fully compatible with this scheme.

Application of this compound in Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), involves carrying out all reactions in a homogeneous solution. bachem.com While SPPS is dominant for research-scale synthesis, LPPS is often used for the large-scale production of shorter peptides. bachem.com

In this methodology, this compound serves the same fundamental purpose: protecting the imidazole side chain to prevent side reactions and racemization. The principles of activation and coupling are similar to SPPS. However, a key difference is the purification of intermediates after each step, which is typically done by extraction or crystallization rather than simple filtration. The use of DCC as a coupling reagent can be advantageous in solution-phase as the dicyclohexylurea byproduct is insoluble in many organic solvents and can be removed by filtration. peptide.com The solubility of the protected peptide fragments is a critical consideration in LPPS, and the choice of protecting groups, including the N-Carbomethoxy group, can influence this property.

Stereochemical Control and Racemization Mitigation in Peptide Coupling Involving this compound

Histidine is one of the amino acids most prone to racemization during peptide synthesis. peptide.comnih.gov The loss of stereochemical integrity at the α-carbon is a significant side reaction that compromises the purity and biological activity of the final peptide. The primary strategy to mitigate this issue is the protection of the imidazole side chain. acs.org

The N-Carbomethoxy group on the imidazole ring is specifically designed for this purpose. By withdrawing electron density from the ring, it significantly reduces the basicity of the π-nitrogen. This prevents the nitrogen from acting as an internal base catalyst that abstracts the proton from the α-carbon of the activated histidine residue, which is the principal mechanism of racemization. nih.govnih.gov Studies have shown that protecting the π-nitrogen is indispensable for completely prohibiting side chain-induced racemization. researchgate.net

Other factors also contribute to minimizing racemization:

Coupling Reagents : Using urethane-protected amino acids and choosing coupling reagents less prone to forming highly reactive, racemization-prone intermediates (e.g., using HATU over DCC alone). peptide.com

Additives : The inclusion of HOBt or HOAt is a standard practice to suppress racemization. peptide.compeptide.com

Reaction Conditions : Lowering the temperature during coupling, particularly in microwave-assisted synthesis, can limit racemization. nih.gov The choice and amount of base used with phosphonium and aminium reagents can also be critical. bachem.com

The mechanism of racemization for histidine derivatives during peptide synthesis has been investigated to develop effective preventative strategies. The process is understood to be an intramolecular base-catalyzed reaction. nih.gov

When a histidine residue with an unprotected imidazole ring is activated for coupling (for example, by forming an O-acylisourea intermediate with DCC), the π-nitrogen of the imidazole ring is positioned to act as an internal base. nih.govnih.gov This nitrogen atom can abstract the acidic proton from the adjacent α-carbon. This proton abstraction results in the formation of a planar carbanion or enolate intermediate. Reprotonation of this planar intermediate can occur from either face with roughly equal probability, leading to a mixture of L- and D-isomers, thereby causing racemization. nih.gov

Protection of the π-nitrogen with an electron-withdrawing group, such as the carbomethoxy group, is the most effective way to prevent this mechanism. rsc.orgresearchgate.net By engaging the lone pair of electrons on the π-nitrogen, the protecting group renders it unable to function as an intramolecular base, thus preserving the stereochemical configuration of the α-carbon throughout the coupling reaction. nih.gov

Impact of Protecting Groups on Racemization Suppression in this compound

The stereochemical integrity of amino acids is paramount in peptide synthesis, and histidine is particularly susceptible to racemization during the activation step of peptide bond formation. The protection of both the α-amino group and the imidazole side chain of L-histidine is a critical strategy to mitigate this loss of chirality. The N-carbomethoxy group, as an alkoxycarbonyl protecting group on the α-amino nitrogen, plays a fundamental role in this process. However, the nature of the side-chain protecting group is equally crucial.

The free N-π of the imidazole moiety in the histidine side chain can catalyze the epimerization of the activated amino acid, leading to a mixture of enantiomers. peptide.com Protecting the imidazole ring, particularly the π-nitrogen (N-π), prevents its participation in this catalytic process and also averts potential side-chain acylation. peptide.com Various protecting groups have been developed for the histidine side chain, each offering different levels of stability and racemization suppression.

In the context of N-α-alkoxycarbonyl protected histidines, such as this compound, commonly used side-chain protecting groups include:

Trityl (Trt): This bulky group offers significant steric hindrance, effectively shielding the imidazole ring and minimizing racemization. peptide.com It is, however, acid-labile.

Benzyloxymethyl (Bom): The Bom group has been shown to be highly effective in preventing racemization during the coupling of N-tert-butyloxycarbonyl (Boc)-histidine. nih.gov Studies have demonstrated that when coupling BOC-His(BOM), practically no racemization occurs during the actual peptide synthesis step. nih.gov

Tosyl (Tos): While the Tos group is utilized, it can be labile to 1-Hydroxybenzotriazole (HOBt), which is often used as a racemization-suppressing additive in coupling reactions. peptide.com This makes it more suitable for synthesizing shorter peptides. peptide.com

2,4-dinitrophenyl (Dnp): This group is stable under most reaction and cleavage conditions, making it useful for the synthesis of larger peptides where repeated reaction cycles are necessary. peptide.com

Recent innovations have introduced novel protecting groups like the 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group for the α-amino position. nih.govnih.gov Research comparing DNPBS-protected histidine to traditional Fmoc-protected histidine revealed that the DNPBS group provides superior suppression of α-C racemization, especially when the appropriate coupling reagent is selected. nih.gov This highlights the continuous development in protecting group strategy to ensure the stereochemical purity of the final peptide product.

Side-Chain Protecting GroupKey Features for Racemization SuppressionPrimary Application ContextReference
Benzyloxymethyl (Bom)Highly effective at preventing racemization during coupling.Used with Boc-protected histidine for solid-phase synthesis. nih.gov
Trityl (Trt)Provides significant steric hindrance to the imidazole ring. Acid-labile.Commonly used with Fmoc-protected histidine. peptide.com
Tosyl (Tos)Suppresses racemization but is labile to HOBt.Best suited for short peptides or introduction of histidine near the N-terminus. peptide.com
2,4-dinitrophenyl (Dnp)Offers high stability across various reaction conditions.Ideal for the synthesis of larger peptides and protected fragments. peptide.com

Analysis of Solvent Effects and Additives for Reduced Racemization Rates

The reaction environment, including the choice of solvent and the use of specific additives, significantly influences the rate of racemization of activated amino acid derivatives. For this compound, careful selection of these parameters is essential to maintain stereochemical purity during peptide coupling.

Solvent Effects: The polarity and solvation properties of the solvent can impact the stability of the activated intermediate and the transition state leading to racemization. Highly polar solvents such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF) are standard in solid-phase peptide synthesis (SPPS) due to their excellent solvating capabilities for both the growing peptide chain and the protected amino acids. However, in cases of incomplete or slow coupling reactions, which can increase the lifetime of the activated, racemization-prone species, switching to NMP or adding dimethylsulfoxide (DMSO) to the solvent mixture can be beneficial. peptide.com

Role of Additives: Additives are commonly included in the coupling cocktail to both facilitate amide bond formation and suppress side reactions, most notably racemization.

1-Hydroxybenzotriazole (HOBt): The addition of HOBt is a well-established method for suppressing racemization. peptide.com It functions by reacting with the activated carboxylic acid to form an HOBt-ester intermediate. This intermediate is less reactive and therefore less prone to racemization than other activated species (like a symmetric anhydride (B1165640) or an O-acylisourea), but it is still sufficiently reactive to form the desired peptide bond. peptide.com The use of HOBt has also been shown to reduce aspartimide formation when added to the deprotection solution in microwave-enhanced SPPS. nih.govresearchgate.net

Copper (II) Chloride (CuCl₂): In certain protocols, particularly in the solution-phase coupling of peptide segments, the addition of copper (II) chloride in conjunction with HOBt has been utilized to effectively suppress racemization. peptide.com

Bases: The choice of base can also be critical. The use of a hindered amine, such as collidine, in the coupling reaction has been shown to minimize the formation of the D-enantiomer of cysteine during microwave-enhanced synthesis, a principle that can be extended to other racemization-prone residues like histidine. nih.govresearchgate.net

Microwave Synthesis Considerations: Microwave energy can accelerate peptide synthesis, but the increased temperature can also elevate the risk of racemization for sensitive amino acids like histidine. nih.gov Research has shown that lowering the coupling temperature during microwave SPPS from 80°C to 50°C can significantly limit the racemization of histidine and cysteine. nih.govresearchgate.net This demonstrates the critical interplay between temperature, additives, and the inherent sensitivity of the protected amino acid.

ConditionEffect on RacemizationMechanism/RationaleReference
Solvent: N-methylpyrrolidone (NMP)Can improve coupling efficiency, indirectly reducing racemization.Enhances solvation, potentially speeding up the desired reaction over side reactions. peptide.com
Additive: 1-Hydroxybenzotriazole (HOBt)Significantly suppresses racemization.Forms a less reactive, more stable activated ester intermediate. peptide.com
Additive: Copper (II) Chloride (CuCl₂)Suppresses racemization, often used with HOBt.Effective in both solution-phase and some solid-phase applications. peptide.com
Base: CollidineMinimizes racemization.As a hindered base, it is less likely to promote proton abstraction from the α-carbon. nih.govresearchgate.net
Temperature: Lowering Microwave Temp. (e.g., to 50°C)Limits racemization.Reduces the rate of the epimerization side reaction, which is sensitive to temperature. nih.govresearchgate.net

Incorporation of this compound into Peptidomimetics and Conformationally Constrained Peptides

This compound serves as a vital starting material for the synthesis of peptidomimetics and conformationally constrained peptides. These advanced molecules are designed to mimic or improve upon the properties of natural peptides, such as receptor binding affinity, selectivity, and metabolic stability. nih.gov A key strategy in this field is the control of torsional angles (chi-space) of the amino acid side chains, which is critical for defining the molecule's three-dimensional structure and biological activity. mdpi.comsigmaaldrich.com

The incorporation of modified histidine residues allows for precise structural adjustments. This compound, as a protected building block, can be chemically modified prior to its incorporation into a peptide sequence. Examples of such modifications leading to conformationally constrained analogues include:

β-Alkyl Substitution: Introducing alkyl groups at the β-position of the histidine side chain restricts the rotation around the Cα-Cβ bond (χ1 torsion angle). nih.gov

Cyclic Imino Derivatives: The creation of cyclic structures that incorporate the amino acid backbone and/or the side chain leads to rigidified structures. An example is Spinacine, a derivative where the histidine backbone is cyclized. nih.gov

N-Methylation: Methylation at the α-nitrogen of the peptide backbone or the τ/π nitrogens of the imidazole ring can restrict conformation and influence hydrogen bonding patterns. nih.gov

The synthesis of these complex peptidomimetics relies on the principles of standard peptide chemistry, where a protected amino acid like this compound is coupled with other amino acids or molecular fragments. nih.gov For instance, synthetically modified L-histidines, such as 2-alkylated-L-histidines, have been incorporated into tripeptidomimetics to enhance their biological activity against pathogens like Cryptococcus neoformans. nih.gov The design of these molecules involved placing the modified, hydrophobicity-enhancing histidine residues at the terminals of a short peptide sequence. nih.gov By providing a stable, reactive, and chirally pure starting point, this compound facilitates the assembly of these sophisticated and structurally defined molecules. mdpi.com

Utility in Total Synthesis of Complex Natural Products and Analogues

The total synthesis of complex natural products is a cornerstone of organic chemistry, enabling access to rare substances for biological study and providing a platform for developing new synthetic methodologies. rsc.org This endeavor requires a highly strategic and controlled assembly of molecular fragments, where the stereochemical integrity of each component is essential. Protected amino acids, including this compound, are indispensable building blocks in the synthesis of natural products that contain peptide or amino acid moieties.

The primary role of the N-carbomethoxy protecting group in this context is to mask the reactivity of the α-amino group, allowing for selective reactions to occur elsewhere in the molecule while preventing unwanted polymerization or side reactions. rsc.org Furthermore, as discussed previously, proper protection is critical for preventing racemization, ensuring that the final natural product is synthesized with the correct absolute stereochemistry, which is almost always crucial for its biological function.

A representative example of the strategic challenges in natural product synthesis is the synthesis of the calphostins, a group of potent protein kinase C (PKC) inhibitors. nih.gov While not explicitly containing histidine, the synthesis of these molecules illustrates the critical need for precise control of chirality, including unusual elements like helical chirality. nih.govumn.edu The synthesis involved a multi-step sequence where protecting groups were essential for the successful construction of the complex perylenequinone core. nih.gov Similarly, in the synthesis of any histidine-containing natural product, this compound would serve as a reliable, chirally stable synthon, introduced at the appropriate stage of the synthetic sequence before its protecting group is removed in a later step to reveal the free amine for further elaboration or to complete the final structure. The ability to construct complex molecular architectures with high fidelity is a testament to the power of modern synthetic chemistry, which relies heavily on the availability of such well-behaved, protected building blocks. rsc.org

Spectroscopic and Advanced Analytical Characterization of N Carbomethoxy L Histidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed insights into the connectivity and spatial arrangement of atoms. For N-Carbomethoxy-L-histidine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its molecular architecture.

The ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the fundamental framework for the structural assignment of this compound. The addition of the N-carbomethoxy group to the alpha-amino nitrogen of L-histidine induces characteristic shifts in the local electronic environment, which are observable in the respective spectra.

¹H NMR Spectroscopy: The proton spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. The key signals for this compound include the aromatic protons of the imidazole (B134444) ring (H-δ2 and H-ε1), the alpha-proton (H-α), the beta-protons (H-β), and the methyl protons of the carbomethoxy group. The chemical shifts are influenced by the solvent, pH, and temperature. Based on data from similar N-protected histidine derivatives, the expected chemical shifts in a solvent like DMSO-d₆ are detailed below. chemicalbook.comchemicalbook.com

¹³C NMR Spectroscopy: The carbon spectrum shows distinct signals for each carbon atom in a unique electronic environment. The spectrum for this compound would feature resonances for the carbonyl carbons (carboxyl and carbomethoxy), the aromatic carbons of the imidazole ring, the alpha-carbon, the beta-carbon, and the methoxy (B1213986) carbon. The chemical shifts of the imidazole carbons are particularly sensitive to the protonation state of the ring. nih.govhmdb.caillinois.edu

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carboxyl (COOH)-~173
α-Carbon (Cα)~4.3 - 4.5~54
β-Carbon (Cβ)~3.0 - 3.2~28
Imidazole C-γ-~135
Imidazole H-δ2~7.0-
Imidazole C-δ2-~118
Imidazole H-ε1~7.8-
Imidazole C-ε1-~137
Carbomethoxy (C=O)-~157
Methoxy (OCH₃)~3.6~52

Note: Values are estimations based on L-histidine and N-acyl derivatives in common deuterated solvents and can vary with experimental conditions. chemicalbook.comchemicalbook.comhmdb.caillinois.edu

The imidazole side chain of histidine contains two nitrogen atoms (N-δ1 and N-ε2) and can exist in different tautomeric and protonation states depending on the pH. meihonglab.com ¹⁵N NMR spectroscopy is an exceptionally sensitive probe of the electronic state of these nitrogen atoms. nih.govnih.gov

The chemical shifts of N-δ1 and N-ε2 differ significantly between the two neutral tautomers (Nτ, where N-ε2 is protonated, and Nπ, where N-δ1 is protonated) and the protonated imidazolium (B1220033) cation. meihonglab.comnih.gov By acquiring ¹⁵N NMR spectra at various pH values, a titration curve can be generated. This allows for the determination of the pKa values of the imidazole ring and reveals the predominant tautomeric form in solution. nih.gov For this compound, this analysis would clarify how the N-terminal modification influences the acid-base properties of the distal imidazole ring, which is crucial for its potential role in biological or chemical systems. nih.gov

While 1D NMR provides essential information, 2D NMR experiments are indispensable for the definitive assignment of all proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, it would show correlations between H-α and the H-β protons, and between the H-β protons and the imidazole ring protons, confirming the connectivity of the amino acid backbone and its attachment to the side chain. bmrb.io

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. hmdb.ca An HSQC spectrum would link the H-α signal to C-α, H-β signals to C-β, the imidazole proton signals to their respective carbons (C-δ2 and C-ε1), and the methoxy protons to the methoxy carbon. This provides unambiguous assignment for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. Key HMBC correlations for this compound would include signals from the H-β protons to the imidazole C-γ and C-δ2, and from the methoxy protons to the carbomethoxy carbonyl carbon, confirming the structure of the ester group and its connection to the alpha-amino nitrogen. bmrb.io

Together, these 2D NMR techniques provide a comprehensive and unambiguous map of the molecular structure of this compound.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a compound and for analyzing its structure through fragmentation.

High-resolution mass spectrometry measures the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental formula of a molecule. For this compound (C₈H₁₁N₃O₄), the theoretical exact mass can be calculated.

Theoretical Exact Mass Calculation:

8 x Carbon (¹²C): 8 x 12.00000 = 96.00000

11 x Hydrogen (¹H): 11 x 1.00783 = 11.08613

3 x Nitrogen (¹⁴N): 3 x 14.00307 = 42.00921

4 x Oxygen (¹⁶O): 4 x 15.99491 = 63.97964

Monoisotopic Mass = 213.07498 Da

An experimental HRMS measurement matching this theoretical value to within a few parts per million (ppm) provides strong evidence for the correct elemental composition of the synthesized compound, confirming its identity and high purity.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a spectrum of fragment ions (product ions). The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. nih.govresearchgate.net

For protonated this compound ([M+H]⁺, m/z 214.08), the fragmentation pathways are predictable based on the known behavior of amino acids and their derivatives. nih.govnih.gov Key fragmentation events would include:

Loss of the methoxy group and CO: A common pathway for N-alkoxycarbonyl amino acids involves the neutral loss of methanol (B129727) (CH₃OH, 32 Da) or the combined loss of the methoxy radical (•OCH₃, 31 Da) and carbon monoxide (CO, 28 Da).

Decarboxylation: Loss of the carboxylic acid group as CO₂ (44 Da) or formic acid (HCOOH, 46 Da) is a characteristic fragmentation of amino acids. researchgate.net

Side Chain Fragmentation: The most prominent fragmentation of the histidine side chain involves the cleavage of the bond between the α- and β-carbons, leading to the formation of a stable imidazolium-containing ion (e.g., at m/z 81 or 82). nih.govnist.gov

Interactive Data Table: Predicted Key MS/MS Fragments for Protonated this compound ([M+H]⁺ = 214.08 Da)

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossFragment Identity
214.08168.07HCOOH (46.01 Da)Loss of formic acid from the carboxyl group
214.08155.07COOCH₃ (59.02 Da)Cleavage of the N-carbomethoxy group
214.08110.07Side Chain (104.01 Da)Cleavage of the imidazolemethyl side chain
168.0781.05C₄H₅NO₂ (99.03 Da)Imidazolium cation from side chain fragmentation

Note: The observed fragments and their relative intensities can vary depending on the MS instrument and collision energy used. nih.govnist.gov

Chromatographic Methods for Purity Profiling and Isomer Separation

Chromatography is indispensable for assessing the purity of this compound, separating it from starting materials, by-products, and potential isomeric impurities.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound. Reversed-phase HPLC (RP-HPLC) is commonly employed for amino acids and their derivatives. europa.eu

For qualitative analysis, the retention time of the main peak is compared against a certified reference standard. Quantitative analysis is typically performed using an external standard calibration curve, where the peak area of the analyte is proportional to its concentration. europa.eu A photodiode array (PDA) detector is often used, with detection at low UV wavelengths (around 200-210 nm) being suitable for compounds like histidine derivatives that lack strong chromophores. europa.eusielc.com

Method development involves optimizing the mobile phase composition (e.g., a mixture of an aqueous buffer like potassium phosphate (B84403) and an organic solvent such as acetonitrile), the type of stationary phase (e.g., C18), and the detector settings to achieve optimal separation and sensitivity. europa.eusielc.comgoogle.com

Table 1: Illustrative HPLC Parameters for N-Protected Histidine Analysis

Parameter Typical Condition Purpose
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) Separation based on hydrophobicity.
Mobile Phase Acetonitrile/Water with buffer (e.g., H₂SO₄ or KH₂PO₄) Elution of the compound from the column.
Flow Rate 1.0 mL/min Controls the speed of the separation.
Detection UV at 200 nm or 210 nm Detection of the analyte as it elutes.
Column Temp. 15-25 °C Ensures reproducible retention times.

This table represents typical starting conditions; specific parameters must be optimized for this compound.

Ensuring the enantiomeric purity of this compound is critical, as the biological activity of amino acid derivatives is stereospecific. Chiral chromatography is the definitive method for separating enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers. nih.gov

Several types of CSPs are effective for the separation of N-protected amino acids, including:

Polysaccharide-based CSPs: These are broadly applicable for a wide range of chiral compounds. phenomenex.com

Macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin, Vancomycin): These are known for their multimodal capabilities and excellent selectivity for underivatized and N-derivatized amino acids. sigmaaldrich.comsigmaaldrich.com

Aptamer-based CSPs: A highly specific approach involves using an immobilized RNA aptamer that selectively binds to one enantiomer. For instance, an anti-D-histidine L-RNA aptamer has been used to separate the enantiomers of histidine. nih.gov

The separation of diastereomeric derivatives is another strategy. The target compound can be reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column like a C18. nih.gov

Direct analysis of amino acids and their derivatives like this compound by Gas Chromatography (GC) is generally not feasible due to their high polarity and low volatility, which can cause them to decompose in the high-temperature injector port. thermofisher.comsigmaaldrich.com

Therefore, a derivatization step is required to convert the non-volatile analyte into a more volatile and thermally stable compound. sigmaaldrich.com A common technique is silylation, which replaces active hydrogens on amine, carboxyl, and hydroxyl groups with a nonpolar moiety, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. thermofisher.comsigmaaldrich.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used for this purpose. thermofisher.comsigmaaldrich.com Once derivatized, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on characteristic fragmentation patterns. sigmaaldrich.comresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Spectroscopic methods provide rapid and non-destructive analysis of key functional groups within the this compound molecule.

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present. The spectrum of this compound is expected to show key absorption bands corresponding to its constituent parts: the carbomethoxy group, the carboxylic acid, the secondary amine, and the imidazole ring. okstate.edu The position of these bands can be influenced by factors like hydrogen bonding. libretexts.org

Table 2: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch 3300-2500 (broad)
Carboxylic Acid C=O stretch 1760-1690
Carbomethoxy (Ester) C=O stretch ~1750-1735
Amide/Carbamate (B1207046) N-H stretch ~3300
Amide/Carbamate C=O stretch (Amide I) ~1700-1650
Imidazole Ring C=N, C=C stretches ~1650-1500
Alkyl C-H stretch 3000-2850

Note: The exact positions can vary based on the sample state (solid/solution) and intermolecular interactions. libretexts.orglibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: The primary chromophore in this compound is the imidazole side chain. wikipedia.org L-histidine itself typically shows a weak absorption band in the low UV region, around 211 nm, which is attributed to n→π* transitions within the ring. researchgate.netphotochemcad.com The UV-Vis spectrum is useful for confirming the presence of the imidazole ring and for quantitative analysis, although its specificity is lower than that of HPLC. The absorption is pH-dependent due to the protonation/deprotonation of the imidazole ring. semanticscholar.org

X-Ray Crystallography for Solid-State Structure Determination of this compound and Its Complexes

X-ray crystallography is the most powerful technique for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This method provides definitive information on bond lengths, bond angles, and torsional angles. For this compound, a crystal structure would reveal the conformation of the carbomethoxy group relative to the amino acid backbone and the imidazole side chain.

Computational Chemistry and Mechanistic Investigations of N Carbomethoxy L Histidine

Computational Modeling of Ligand-Protein and Ligand-Metal Ion Interactions Involving N-Carbomethoxy-L-histidine Scaffolds

Computational chemistry provides powerful tools for investigating the interactions of molecules at an atomic level, offering insights that can be challenging to obtain through experimental methods alone. While specific computational studies on this compound are not extensively documented in publicly available literature, the principles and methodologies applied to its parent amino acid, L-histidine, provide a robust framework for understanding its potential interactions. The addition of the carbomethoxy group to the amino terminus of L-histidine can influence its electronic properties, steric hindrance, and hydrogen bonding capabilities, making computational modeling essential for predicting its behavior in biological systems.

The primary focus of computational modeling for scaffolds like this compound is to elucidate the nature of non-covalent interactions that govern the stability and specificity of ligand-protein and ligand-metal ion complexes. These interactions are fundamental to a wide range of biological processes and are central to rational drug design.

Ligand-Protein Interactions:

Understanding how a ligand like this compound interacts with a protein's binding site is crucial for predicting its biological activity. Computational techniques such as molecular docking and molecular dynamics (MD) simulations are instrumental in this regard.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For an this compound scaffold, docking studies would explore how the imidazole (B134444) ring, the carboxylate group, and the N-carbomethoxy group interact with the amino acid residues in a protein's active site. The scoring functions used in docking algorithms evaluate the binding affinity by considering factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The imidazole side chain of histidine is particularly versatile, capable of acting as a hydrogen bond donor or acceptor, and participating in π-π stacking interactions.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a more dynamic picture of the ligand-protein complex. These simulations model the movement of atoms over time, allowing for the assessment of the stability of the binding pose and the flexibility of both the ligand and the protein. For a complex involving an this compound scaffold, MD simulations could reveal key conformational changes in the protein upon ligand binding and identify crucial water molecules that may mediate interactions.

Ligand-Metal Ion Interactions:

The imidazole side chain of histidine is a well-known coordination site for various metal ions in metalloproteins. Computational methods, particularly those based on quantum mechanics (QM), are vital for accurately describing the geometry and energetics of these interactions.

Density Functional Theory (DFT): DFT calculations are widely used to study the coordination complexes of histidine with transition metal ions such as Zn²⁺, Cu²⁺, Ni²⁺, and Co²⁺. nih.govresearchgate.net These studies can determine the preferred coordination geometries (e.g., tetrahedral, octahedral), bond lengths, and binding energies. nih.gov For this compound, DFT could be employed to understand how the N-terminal modification influences the coordination properties of the imidazole nitrogen atoms. The electronic properties of the metal-ligand bond can be further analyzed using techniques like Natural Population Analysis (NPA) and analysis of the electrostatic potential (ESP). mdpi.com

Quantum Mechanics/Molecular Mechanics (QM/MM): For studying ligand-metal ion interactions within a protein environment, a hybrid QM/MM approach is often employed. In this method, the core region containing the ligand and the metal ion is treated with a high level of QM theory, while the surrounding protein and solvent are modeled using classical molecular mechanics. This allows for the accurate description of the electronic effects of the metal coordination while still accounting for the influence of the larger protein environment.

Mechanistic Investigations:

Computational chemistry is also a powerful tool for elucidating reaction mechanisms. For enzymes that utilize histidine in their active sites, computational studies can map out the entire catalytic cycle, identifying transition states and intermediates. While no specific mechanistic studies on this compound are available, the methodologies used to study histidine-dependent enzymes are directly applicable. For instance, QM/MM simulations can be used to investigate the role of histidine as a proton shuttle or a nucleophile in an enzymatic reaction. nih.gov

Interactive Data Table: Computational Methods for Studying this compound Interactions

Computational Method Application Key Insights
Molecular Docking Predicting ligand binding modes in protein active sites.Preferred orientation, binding affinity, key interacting residues.
Molecular Dynamics (MD) Simulating the dynamic behavior of ligand-protein complexes.Stability of binding, conformational changes, role of solvent.
Density Functional Theory (DFT) Investigating the electronic structure of ligand-metal ion complexes.Coordination geometry, bond energies, electronic properties.
QM/MM Modeling reactions and interactions in a biological environment.Reaction mechanisms, transition states, influence of protein matrix.

Research Findings from Related Histidine Studies:

Studies on L-histidine provide valuable insights that can be extrapolated to its N-carbomethoxy derivative. For example, DFT studies have shown that histidine can act as a bidentate or tridentate ligand when coordinating with divalent transition metal ions. mdpi.com The coordination mode is influenced by factors such as the metal's spin state and the surrounding solvent environment. mdpi.com Free energy calculations have indicated that the formation of dual histidine-metal complexes with Ni²⁺, Cu²⁺, and Zn²⁺ is spontaneous. nih.govresearchgate.net In the context of protein-ligand interactions, analyses of crystal structures have revealed that hydrogen bonds are a predominant feature, with donor-acceptor distances typically being ≤ 3.5 Å. core.ac.uk

Exploration of N Carbomethoxy L Histidine in Advanced Materials and Bioconjugation Research

Design and Synthesis of N-Carbomethoxy-L-histidine Conjugates for Chemical Biology Research Tools

Role in Peptide-Functionalized Materials and Biomaterial Development

L-histidine and its derivatives are valuable components in the development of peptide-functionalized materials and biomaterials due to the unique properties of the imidazole (B134444) side chain. These properties include pH-responsiveness and the ability to coordinate with metal ions. While specific studies on this compound are lacking, other N-protected histidines are used to incorporate these functionalities into materials like hydrogels and polymers. These materials can exhibit "smart" behaviors, such as controlled drug release in response to pH changes in the surrounding environment.

Histidine-Mediated Metal Chelation in Biosensing and Catalysis Research Applications

The imidazole side chain of histidine is a well-known chelator of various metal ions, including copper(II), zinc(II), and cobalt(II). This property is central to the function of many metalloproteins and enzymes. In materials science, this chelation ability is harnessed for applications in biosensing and catalysis. For instance, histidine-containing materials can be used to capture metal ions from solutions or to create catalytic centers that mimic the active sites of enzymes. The coordination of metal ions by the imidazole ring can lead to the formation of stable complexes, a principle that is fundamental to these applications. creative-peptides.commdpi.commdpi.com The specific metal-binding affinities and catalytic activities of this compound have not been detailed in the available literature.

Applications in Controlled Self-Assembly and Nanostructure Formation (e.g., L-Histidine self-assembly leading to nanostructures)

L-histidine and certain N-protected derivatives have been shown to self-assemble into various nanostructures, such as nanofibers and nanosheets, through non-covalent interactions like hydrogen bonding and π-π stacking. beilstein-journals.orgnih.gov This self-assembly process can be influenced by factors like pH and the presence of metal ions. These nanostructures are being explored for applications in drug delivery and tissue engineering. For example, the self-assembly of N-benzyloxycarbonyl-L-histidine-L-phenylalanine with zinc ions can form nanoparticles. beilstein-journals.org While the potential for this compound to form similar structures exists, specific research on its self-assembly behavior is not currently available.

Development of Histidine-Modified Biopolymers for Research Applications (e.g., dendrimers, hydrogels)

The incorporation of histidine residues into biopolymers like dendrimers and hydrogels can impart valuable functionalities. Histidine-modified hydrogels, for instance, can exhibit pH-sensitive swelling and release properties. Amphiphilic derivatives of L-histidine have been shown to form hydrogels with citric acid, with the gelation ability being influenced by the interplay of electrostatic interactions, hydrogen bonding, and hydrophobic interactions. researchgate.net These hydrogels have potential applications in controlled drug release. researchgate.net Although the modification of biopolymers with L-histidine is a known strategy, the specific use of this compound in the development of such materials has not been reported in the reviewed scientific literature.

Future Research Directions and Emerging Paradigms for N Carbomethoxy L Histidine Research

Development of Novel Carbomethoxy-Histidine Protecting Groups with Enhanced Properties (e.g., orthogonal, cleavable)

The protection of the histidine imidazole (B134444) ring is critical to prevent side reactions and racemization during peptide synthesis. While the carbomethoxy group provides adequate protection, future research will focus on creating derivatives with enhanced, finely-tuned properties. The primary goal is to develop a suite of carbomethoxy-based protecting groups that are fully orthogonal to standard Fmoc and Boc strategies, allowing for selective deprotection under highly specific and mild conditions.

Orthogonal Cleavage Strategies:

Photocleavable Groups: An exciting avenue is the incorporation of photolabile moieties, such as a 2-nitrobenzyl or coumarin (B35378) group, into the carbomethoxy protector. This would allow for deprotection using light at a specific wavelength (e.g., >350 nm), a trigger that is completely orthogonal to the acid- and base-labile groups used in standard solid-phase peptide synthesis (SPPS).

Enzyme-Labile Groups: The design of carbomethoxy derivatives containing a linker recognized by a specific enzyme (e.g., Penicillin G Amidase) would offer unparalleled selectivity. Such a group would remain stable throughout chemical synthesis but could be removed post-synthesis or even in situ under biocompatible conditions, opening doors for real-time biological applications.

These next-generation protecting groups would enable the synthesis of highly complex peptides where specific histidine residues can be unmasked on demand for site-specific modification, cyclization, or ligation.

Protecting Group StrategyCleavage ConditionKey AdvantagePotential Application
Standard Carbomethoxy Mild Acid/BaseStability in SPPSGeneral peptide synthesis
Photocleavable Carbomethoxy UV Light (e.g., 365 nm)High Orthogonality, Spatiotemporal ControlLight-activated peptides, protein folding studies
Enzyme-Labile Carbomethoxy Specific Enzyme (e.g., Amidase)Biocompatible Cleavage, High SpecificityIn situ drug activation, biosensor development

Integration of N-Carbomethoxy-L-histidine into Advanced Automated Synthesis Platforms

Modern peptide synthesis relies heavily on automated platforms that perform rapid, cyclic coupling and deprotection steps. The successful integration of this compound into these systems requires a thorough understanding of its performance characteristics. Histidine is notoriously prone to racemization during the activation step of peptide coupling, a side reaction catalyzed by the unprotected imidazole ring. Protecting the π-nitrogen of the imidazole moiety, as is the case with this compound, is a proven strategy to suppress this epimerization effectively.

Future research will focus on optimizing the use of this derivative in high-speed, microwave-assisted automated synthesizers. Key areas of investigation include:

Stability Assessment: Quantifying the stability of the N-carbomethoxy bond under prolonged exposure to reagents used in automated SPPS, such as piperidine (B6355638) for Fmoc removal and various coupling activators (e.g., HATU, HOBt). While N-acylimidazoles show good stability, precise data for the carbomethoxy variant under microwave conditions is needed.

Side-Reaction Minimization: Developing optimized coupling protocols specifically for this compound that further minimize any residual risk of racemization, particularly when adjacent to sterically hindered or sensitive residues.

The goal is to establish validated, high-fidelity protocols that allow for the seamless and "racemization-free" incorporation of histidine into any peptide sequence on any automated platform.

Application of Advanced Characterization Techniques for Complex this compound Architectures

As synthetic methods produce increasingly complex peptides containing this compound, advanced analytical techniques are required for unambiguous characterization. Future work will move beyond routine analysis to employ a multi-platform approach to resolve the precise location, integrity, and structural impact of the modification.

Mass Spectrometry (MS): High-resolution tandem mass spectrometry (MS/MS) will remain a cornerstone for confirming the presence and location of the carbomethoxy group. Future applications will involve coupling MS with ion-mobility spectrometry (IMS-MS) to separate and characterize peptide isomers where the carbomethoxy group may have migrated or where subtle conformational differences exist.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multi-dimensional NMR techniques are uniquely powerful for detailed structural analysis in solution. 1H-15N HSQC and 1H-13C HSQC/HMBC experiments will be employed to definitively confirm the point of attachment (N-τ vs. N-π) on the imidazole ring by observing the chemical shifts of the ring's carbons and nitrogens. Furthermore, Nuclear Overhauser Effect (NOE) experiments can reveal how the carbomethoxy group influences the local peptide conformation and its interaction with neighboring residues.

X-ray Crystallography: For peptides that can be crystallized, X-ray crystallography provides the ultimate atomic-resolution picture. This technique can elucidate the precise orientation of the carbomethoxy group and reveal its role in stabilizing specific secondary structures (e.g., helices or turns) through intramolecular interactions.

Combining data from these techniques will provide a comprehensive, multi-scale understanding of this compound-containing peptides, from primary sequence to three-dimensional architecture.

Multiscale Computational Modeling of this compound Reactivity and Intermolecular Interactions

Computational chemistry offers a powerful lens to predict and understand the behavior of modified amino acids at a level of detail often inaccessible to experiment. A multiscale modeling approach will be pivotal in exploring the future applications of this compound.

Quantum Mechanics (QM): Density Functional Theory (DFT) calculations will be used to investigate the electronic structure of the carbomethoxy-imidazole linkage. These studies can predict the bond's stability, model the transition states of its formation and cleavage, and calculate its susceptibility to nucleophilic or electrophilic attack. This information is invaluable for designing new protecting groups with tailored labilities or exploring novel reaction pathways.

This synergistic computational approach will accelerate discovery by allowing researchers to screen ideas in silico before committing to complex and time-consuming laboratory synthesis.

Exploration of Unexplored Reactivity Patterns and Novel Transformations of the Carbomethoxy-Histidine Moiety

Beyond its role as a protecting group, the N-carbomethoxy-imidazole moiety possesses a unique chemical reactivity that remains largely unexplored. Future research will aim to harness this reactivity to develop novel chemical transformations and functionalities.

Acyl-Transfer Reactions: N-acylimidazoles are known to be effective acyl-transfer agents. The N-carbomethoxy group could function as a latent activating group, capable of being transferred to a nearby nucleophile (e.g., a lysine (B10760008) side chain) under specific catalytic conditions, leading to intramolecular cross-linking or cyclization.

Intramolecular Cyclization: The carbomethoxy group could be designed to participate in tandem reactions. For example, after an initial synthetic step, a catalyst could trigger an intramolecular cyclization involving the N-carbomethoxy group and another part of the peptide backbone, forming novel heterocyclic scaffolds within the peptide structure.

Decarboxylation as a "Traceless" Tool: Research into the controlled decarboxylation of the N-carbomethoxy group could establish it as a "traceless" directing or protecting group. The group could be used to control the regioselectivity of a reaction on the imidazole ring, after which it is removed as CO₂ and methanol (B129727), leaving no trace of its presence. This would be a powerful tool for the precise functionalization of the histidine side chain.

Investigating these unexplored reaction pathways will transform the this compound unit from a passive protecting group into an active participant in the construction of complex and functional peptide architectures.

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